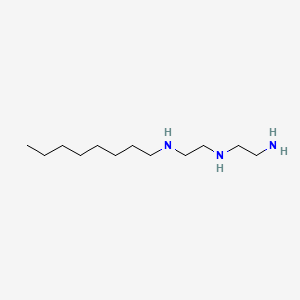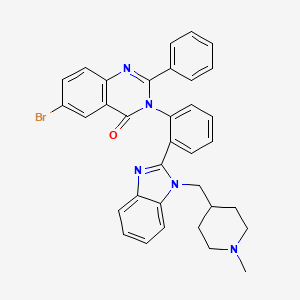
3-(N-Methylisopropylamino)-3-methyl-2-butanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(N-Methylisopropylamino)-3-methyl-2-butanone hydrochloride is a chemical compound that belongs to the class of amines. Amines are organic compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups. This compound is characterized by the presence of a tertiary amine group, which is bonded to three organic substituents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Methylisopropylamino)-3-methyl-2-butanone hydrochloride can be achieved through reductive amination. This process involves the formation of an imine intermediate from an appropriate aldehyde or ketone and an amine, followed by reduction to form the desired amine . The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production.
化学反应分析
Types of Reactions
3-(N-Methylisopropylamino)-3-methyl-2-butanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce secondary or primary amines.
科学研究应用
3-(N-Methylisopropylamino)-3-methyl-2-butanone hydrochloride has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(N-Methylisopropylamino)-3-methyl-2-butanone hydrochloride involves its interaction with specific molecular targets. The tertiary amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Methylamine: A primary amine with a simpler structure.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom.
Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen atom.
Uniqueness
3-(N-Methylisopropylamino)-3-methyl-2-butanone hydrochloride is unique due to its specific structure, which includes a tertiary amine group bonded to an isopropyl and a methyl group. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
属性
CAS 编号 |
64037-47-4 |
|---|---|
分子式 |
C9H20ClNO |
分子量 |
193.71 g/mol |
IUPAC 名称 |
methyl-(2-methyl-3-oxobutan-2-yl)-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-7(2)10(6)9(4,5)8(3)11;/h7H,1-6H3;1H |
InChI 键 |
OAXDRCDZMQMCNG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[NH+](C)C(C)(C)C(=O)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769951.png)

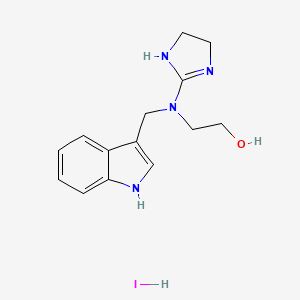
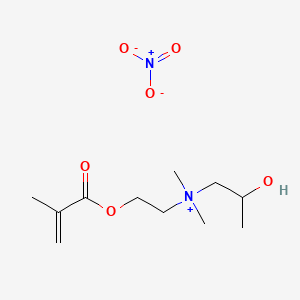


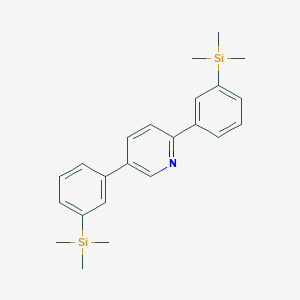
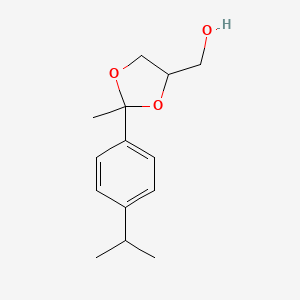

![1,4-Diazabicyclo[4.1.0]heptan-5-one,7-phenyl-,(6R,7S)-rel-(9ci)](/img/structure/B13769999.png)


